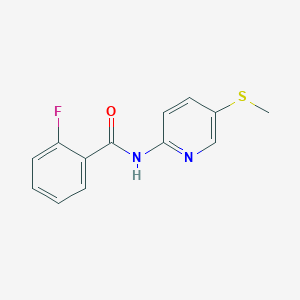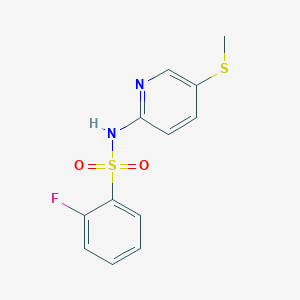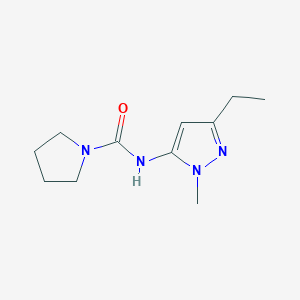
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide, also known as ML267, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mecanismo De Acción
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide works by selectively inhibiting the enzyme NOX4, which is responsible for the production of ROS in the body. By inhibiting this enzyme, 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide can reduce the level of ROS and prevent oxidative stress, which is known to play a role in various diseases. 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has been found to be selective for NOX4, and does not inhibit other enzymes that produce ROS.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide can effectively reduce the level of ROS in cells and tissues. This has been associated with a reduction in inflammation and oxidative stress, which can lead to the prevention of various diseases. 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has also been found to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize in large quantities, which makes it suitable for high-throughput screening assays. However, 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has shown promising results in various studies related to its potential applications in drug discovery and development. Future research can focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies can be conducted to explore the potential therapeutic applications of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide in various diseases, including cancer, inflammation, and cardiovascular diseases. The development of analogs of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide can also be explored to improve its potency and selectivity. Finally, the safety and toxicity of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide can be further investigated to ensure its suitability for clinical use.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide involves the reaction of 2-fluorobenzoic acid with 2-mercaptopyridine in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit selective inhibition of the enzyme NADPH oxidase 4 (NOX4), which is involved in the production of reactive oxygen species (ROS) in the body. ROS are known to play a role in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-18-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKWYDJCWQZBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)